molecular formula C23H20IN3O2S B14804770 N-{[2-(diphenylacetyl)hydrazinyl]carbonothioyl}-3-iodo-4-methylbenzamide

N-{[2-(diphenylacetyl)hydrazinyl]carbonothioyl}-3-iodo-4-methylbenzamide

Cat. No.: B14804770
M. Wt: 529.4 g/mol
InChI Key: FHJHLERJSTZLIJ-UHFFFAOYSA-N
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Description

N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylacetyl group, a hydrazino carbonothioyl moiety, and an iodo-methylbenzamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Diphenylacetyl Hydrazine: Diphenylacetic acid is reacted with hydrazine hydrate under reflux conditions to form diphenylacetyl hydrazine.

    Thioamide Formation: The diphenylacetyl hydrazine is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding thioamide.

    Iodination and Benzamide Formation: The thioamide is further reacted with 3-iodo-4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced hydrazine derivatives

    Substitution: Substituted benzamides with various nucleophiles

Scientific Research Applications

N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-(2-furyl)acrylamide
  • N-{[2-(2,2-diphenylacetyl)hydrazino]carbothioyl}-3-iodo-4-methylbenzamide

Uniqueness

N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the iodo group allows for targeted substitution reactions, while the diphenylacetyl and hydrazino carbonothioyl moieties contribute to its potential biological activity and versatility in synthetic applications.

Properties

Molecular Formula

C23H20IN3O2S

Molecular Weight

529.4 g/mol

IUPAC Name

N-[[(2,2-diphenylacetyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide

InChI

InChI=1S/C23H20IN3O2S/c1-15-12-13-18(14-19(15)24)21(28)25-23(30)27-26-22(29)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,26,29)(H2,25,27,28,30)

InChI Key

FHJHLERJSTZLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)I

Origin of Product

United States

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